molecular formula C26H51NO3 B13403994 Octanoic acid (2-hydroxy-1-hydroxymethyl-heptadec-3-enyl)-amide CAS No. 74713-62-5

Octanoic acid (2-hydroxy-1-hydroxymethyl-heptadec-3-enyl)-amide

Cat. No.: B13403994
CAS No.: 74713-62-5
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-UHFFFAOYSA-N
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Description

N-octanoyl-D-erythro-sphingosine, also known as C8 ceramide, is a synthetic analog of natural ceramides. Ceramides are lipid molecules that play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. N-octanoyl-D-erythro-sphingosine is characterized by its short acyl chain length, which enhances its solubility and cellular permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-octanoyl-D-erythro-sphingosine is synthesized through the acylation of D-erythro-sphingosine with octanoic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of N-octanoyl-D-erythro-sphingosine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-octanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-octanoyl-D-erythro-sphingosine has a wide range of applications in scientific research:

Mechanism of Action

N-octanoyl-D-erythro-sphingosine exerts its effects primarily through the modulation of cellular signaling pathways. It activates ceramide-activated protein kinase, leading to the phosphorylation of target proteins involved in apoptosis and cell cycle arrest. The compound also influences the sphingomyelin pathway, resulting in the generation of bioactive lipids that mediate various cellular responses .

Comparison with Similar Compounds

Uniqueness: N-octanoyl-D-erythro-sphingosine is unique due to its optimal balance between solubility and cellular permeability, making it a valuable tool in both research and therapeutic applications. Its ability to mimic natural ceramides while offering enhanced stability and bioavailability sets it apart from other ceramide analogs .

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274372
Record name IN1378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-62-5
Record name N-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74713-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IN1378
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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